molecular formula C6H16N2 B2998509 N-methyl-N'-propan-2-ylethane-1,2-diamine CAS No. 146981-02-4

N-methyl-N'-propan-2-ylethane-1,2-diamine

Cat. No. B2998509
M. Wt: 116.208
InChI Key: OBUILYJKCCEQEW-UHFFFAOYSA-N
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Description

“N-methyl-N’-propan-2-ylethane-1,2-diamine” is a chemical compound with the molecular formula C6H16N2 . It is also known by other names such as “1,2-Ethanediamine, N1-methyl-N2-(1-methylethyl)-”, “N-Isopropyl-N’-methyl-1,2-ethandiamin”, and "N-Isopropyl-N’-methylethane-1,2-diamine" .


Molecular Structure Analysis

The molecular structure of “N-methyl-N’-propan-2-ylethane-1,2-diamine” consists of a chain of carbon atoms with attached hydrogen and nitrogen atoms . The exact structure can be viewed using specific chemical software .


Physical And Chemical Properties Analysis

“N-methyl-N’-propan-2-ylethane-1,2-diamine” has a molecular weight of 116.205 Da . It has a boiling point of approximately 145.73°C and a melting point of approximately -27.02°C . It is estimated to have a water solubility at 25°C .

Scientific Research Applications

1. Carbon Capture in Metal–Organic Frameworks

  • Application Summary : Diamine-appended metal–organic frameworks are used for carbon capture applications. The adsorbed CO2 molecules insert into the metal–nitrogen bonds to form ordered ammonium carbamate chains .
  • Methods of Application : The study of this mechanism was conducted by in situ X-ray absorption spectroscopy and density functional theory calculations .
  • Results : The spectral changes at the N and O K-edges upon CO2 adsorption in both mmen-Mg2(dobpdc) and mmen-Mn2(dobpdc) were evaluated based on computed spectra from three potential adsorption structures .

2. Electrochemical Synthesis of 1,1′-Binaphthalene-2,2′-Diamines

  • Application Summary : The anodic dehydrogenative homo-coupling of 2-naphthylamines was used for the synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives .
  • Methods of Application : The protocol provided a series of BINAMs in excellent yields of up to 98% with good current efficiency (66%) and H2 as the sole coproduct without utilizing transition-metal reagents or stoichiometric oxidants .
  • Results : The reactions of N-alkyl-2-naphthylamines, such as N-methyle-2-naphthylamine (1g), N-ethyl-2-naphthylamine (1h), N-isopropyl-2-naphthylamine (1i), and N-t-butyle-2-naphthylamine (1j) afforded the corresponding homocoupling products 2g, 2h, 2i and 2j in 30%, 87%, 85% and 72% yields, respectively .

3. Synthesis of Benzimidazole

  • Application Summary : o-Phenylenediamine, a type of diamine, is used in the synthesis of benzimidazole .
  • Methods of Application : o-Phenylenediamine reacts with formic acid to produce benzimidazole .
  • Results : The reaction results in the formation of benzimidazole, a heterocyclic aromatic organic compound .

4. Production of Polyethylene Amines

  • Application Summary : Ethylenediamine, another type of diamine, is used as a building block in the production of polyethylene amines .
  • Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
  • Results : The reaction results in the formation of ethylenediamine, which is then used in the production of polyethylene amines .

5. Synthesis of Benzotriazole

  • Application Summary : o-Phenylenediamine, a type of diamine, condenses with nitrous acid to give benzotriazole, a corrosion inhibitor .
  • Methods of Application : The reaction is carried out under standard laboratory conditions .
  • Results : The reaction results in the formation of benzotriazole .

6. Production of Polyethylene Amines

  • Application Summary : Ethylenediamine is used as a building block in the production of polyethylene amines .
  • Methods of Application : Ethylenediamine is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .
  • Results : The reaction results in the formation of ethylenediamine, which is then used in the production of polyethylene amines .

properties

IUPAC Name

N-methyl-N'-propan-2-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(2)8-5-4-7-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUILYJKCCEQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N'-propan-2-ylethane-1,2-diamine

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